1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one
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Overview
Description
1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring. The presence of hydroxyl groups at positions 4 and 7, along with an ethyl group at position 1 and a methyl group at position 2, contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-b]pyridine core. Subsequent alkylation and hydroxylation steps introduce the ethyl and hydroxyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1H-imidazo[4,5-b]pyridine: Similar structure but lacks the ethyl and hydroxyl groups.
4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol: Contains additional functional groups and a more complex structure.
Uniqueness
1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and hydroxyl groups enhances its reactivity and potential for various applications.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-ethyl-4,7-dihydroxy-2-methylimidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H11N3O3/c1-3-11-5(2)10-9-8(11)6(13)4-7(14)12(9)15/h4,13,15H,3H2,1-2H3 |
InChI Key |
GSXBMVYKBAEYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=O)N2O)O)C |
Origin of Product |
United States |
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